molecular formula C11H10N4 B11460298 [1,2,4]Triazolo[4,3-a]quinoxaline, 1,4-dimethyl-

[1,2,4]Triazolo[4,3-a]quinoxaline, 1,4-dimethyl-

Cat. No.: B11460298
M. Wt: 198.22 g/mol
InChI Key: KJAJFDLSMZTGPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound that belongs to the triazoloquinoxaline family. This compound is known for its diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The unique structure of 1,4-dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline can be synthesized through various methods. One common approach involves the aromatic nucleophilic substitution of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction typically requires refluxing in a suitable solvent, such as dichloroethane, under controlled conditions.

Industrial Production Methods

Industrial production of 1,4-dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the incorporation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce various substituted triazoloquinoxalines .

Scientific Research Applications

1,4-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Its ability to intercalate into DNA and inhibit key enzymes makes it a promising candidate for further drug development .

Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

1,4-dimethyl-[1,2,4]triazolo[4,3-a]quinoxaline

InChI

InChI=1S/C11H10N4/c1-7-11-14-13-8(2)15(11)10-6-4-3-5-9(10)12-7/h3-6H,1-2H3

InChI Key

KJAJFDLSMZTGPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N3C1=NN=C3C

Origin of Product

United States

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